molecular formula C14H26O3SSi B12585026 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane CAS No. 648906-67-6

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane

Cat. No.: B12585026
CAS No.: 648906-67-6
M. Wt: 302.51 g/mol
InChI Key: IVOKHJHCKOTORW-UHFFFAOYSA-N
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Description

(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane is a unique organosilicon compound characterized by its bicyclic structure and the presence of both sulfur and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane typically involves the reaction of a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide with a thiol-containing propylsilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or silane derivatives.

    Substitution: The trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or silane derivatives.

    Substitution: Various functionalized silanes.

Scientific Research Applications

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane involves its interaction with specific molecular targets and pathways. The sulfur and silicon atoms in the compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the modulation of cellular processes, such as signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
  • (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(dimethoxy)silane

Uniqueness

(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane is unique due to its specific combination of bicyclic structure, sulfur, and silicon atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

648906-67-6

Molecular Formula

C14H26O3SSi

Molecular Weight

302.51 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-trimethoxysilane

InChI

InChI=1S/C14H26O3SSi/c1-15-19(16-2,17-3)8-4-7-18-11-14-10-12-5-6-13(14)9-12/h5-6,12-14H,4,7-11H2,1-3H3

InChI Key

IVOKHJHCKOTORW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCC1CC2CC1C=C2)(OC)OC

Origin of Product

United States

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